Cas no 26386-82-3 (5-(bromomethyl)-2-nitrophenol)

5-(Bromomethyl)-2-nitrophenol is a brominated nitrophenol derivative commonly utilized as an intermediate in organic synthesis and pharmaceutical manufacturing. Its key functional groups—a bromomethyl substituent and a nitro group—make it a versatile building block for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals. The compound’s reactivity allows for selective modifications, such as nucleophilic substitutions or further functionalization of the aromatic ring. It is typically handled under controlled conditions due to its sensitivity to light and moisture. Suitable for research and industrial applications, this compound offers precise reactivity for targeted synthetic pathways.
5-(bromomethyl)-2-nitrophenol structure
5-(bromomethyl)-2-nitrophenol structure
Product Name:5-(bromomethyl)-2-nitrophenol
CAS No:26386-82-3
MF:C7H6BrNO3
MW:232.0314412117
CID:238375
PubChem ID:11031726
Update Time:2025-10-19

5-(bromomethyl)-2-nitrophenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 5-(bromomethyl)-2-nitro-
    • 5-(bromomethyl)-2-nitrophenol
    • 26386-82-3
    • AB72527
    • 3-HYDROXY-4-NITROBENZYL BROMIDE
    • SCHEMBL8063487
    • DTXSID90452650
    • EN300-1896258
    • Inchi: 1S/C7H6BrNO3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H,4H2
    • InChI Key: KNYZFJUGKIWQJY-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(=C(C=1)O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 230.95308
  • Monoisotopic Mass: 230.95311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • PSA: 63.37

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Additional information on 5-(bromomethyl)-2-nitrophenol

Comprehensive Overview of 5-(Bromomethyl)-2-nitrophenol (CAS No. 26386-82-3): Properties, Applications, and Industry Insights

5-(Bromomethyl)-2-nitrophenol (CAS No. 26386-82-3) is a specialized organic compound with significant relevance in synthetic chemistry and material science. This brominated nitrophenol derivative is characterized by its unique molecular structure, combining a bromomethyl group and a nitro substituent on a phenolic ring. Its chemical formula is C7H6BrNO3, and it exhibits a molecular weight of 232.03 g/mol. The compound is often utilized as a building block in the synthesis of more complex molecules, particularly in pharmaceuticals, agrochemicals, and advanced materials.

In recent years, the demand for 5-(Bromomethyl)-2-nitrophenol has grown due to its versatility in organic synthesis. Researchers frequently employ it in cross-coupling reactions, where the bromomethyl group acts as a reactive site for further functionalization. The nitro group enhances its electrophilic properties, making it valuable for nucleophilic aromatic substitution (SNAr) reactions. These attributes align with current trends in green chemistry, as scientists seek efficient, atom-economical pathways for constructing complex molecules.

The compound's physical properties include a pale-yellow crystalline appearance and moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and acetone. Its stability under ambient conditions makes it suitable for laboratory and industrial applications. However, proper storage in a cool, dry environment is recommended to prevent degradation. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly used to verify its purity and structural integrity.

One of the most searched questions about 5-(Bromomethyl)-2-nitrophenol revolves around its synthetic applications. For instance, it serves as a precursor in the preparation of heterocyclic compounds, which are pivotal in drug discovery. The pharmaceutical industry leverages its reactivity to develop bioactive molecules targeting various therapeutic areas. Additionally, its role in material science is gaining traction, particularly in designing photoactive materials and organic semiconductors.

From an SEO perspective, keywords like "5-(Bromomethyl)-2-nitrophenol supplier," "CAS 26386-82-3 price," and "bromomethyl nitrophenol synthesis" are frequently queried by researchers and procurement specialists. These terms reflect the compound's commercial and academic significance. Furthermore, discussions on sustainable synthesis and catalytic bromination methods are trending, as industries aim to reduce environmental impact while maintaining efficiency.

In conclusion, 5-(Bromomethyl)-2-nitrophenol (CAS No. 26386-82-3) is a multifaceted compound with broad utility in modern chemistry. Its unique structural features and reactivity profile make it indispensable for advancing innovative research and industrial processes. As the scientific community continues to explore its potential, this compound will likely remain a focal point in organic synthesis and material development.

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